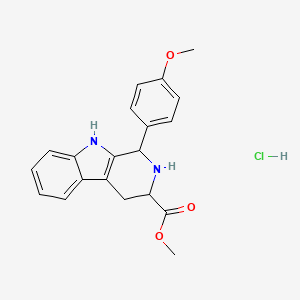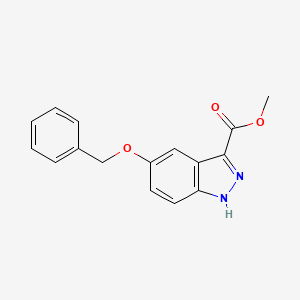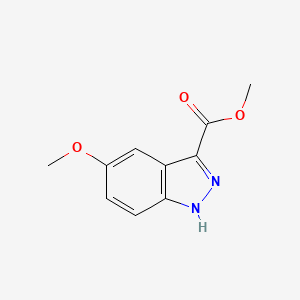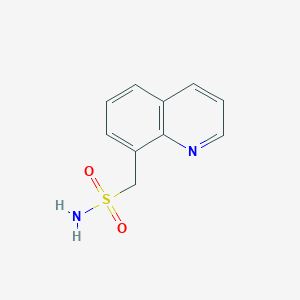
キノリン-8-イルメタンスルホンアミド
概要
説明
Quinolin-8-ylmethanesulfonamide is an organic compound belonging to the class of quinolines and derivatives. It consists of a quinoline moiety, which is a benzene ring fused to a pyridine ring, and a methanesulfonamide group.
科学的研究の応用
Quinolin-8-ylmethanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Quinolin-8-ylmethanesulfonamide is used in the development of new materials and as a catalyst in chemical reactions .
作用機序
Target of Action
Quinolin-8-ylmethanesulfonamide primarily targets the Methionine aminopeptidase in Escherichia coli (strain K12) . This enzyme plays a crucial role in protein synthesis, specifically in removing the N-terminal methionine from nascent proteins .
Mode of Action
It is known that the compound interacts with its target, the methionine aminopeptidase, potentially altering its function . The N-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged .
Pharmacokinetics
Information about the volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
Result of Action
Given its interaction with Methionine aminopeptidase, it may influence protein synthesis, but specific effects are yet to be determined .
生化学分析
Biochemical Properties
Quinolin-8-ylmethanesulfonamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One notable interaction is with methionine aminopeptidase, an enzyme found in Escherichia coli (strain K12). This enzyme is responsible for removing the N-terminal methionine from nascent proteins, a crucial step in protein maturation . The interaction between Quinolin-8-ylmethanesulfonamide and methionine aminopeptidase involves binding to the enzyme’s active site, inhibiting its activity and thereby affecting protein processing.
Cellular Effects
Quinolin-8-ylmethanesulfonamide exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of metalloaminopeptidases, leading to alterations in protein synthesis and degradation . Additionally, Quinolin-8-ylmethanesulfonamide can impact cell signaling pathways by inhibiting specific enzymes, resulting in changes in downstream signaling events and gene expression patterns.
Molecular Mechanism
The molecular mechanism of action of Quinolin-8-ylmethanesulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of methionine aminopeptidase, inhibiting its enzymatic activity . This inhibition prevents the removal of N-terminal methionine from nascent proteins, leading to the accumulation of immature proteins and subsequent alterations in cellular processes. Additionally, Quinolin-8-ylmethanesulfonamide may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinolin-8-ylmethanesulfonamide can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, Quinolin-8-ylmethanesulfonamide may degrade, leading to a reduction in its efficacy and potential changes in its biochemical properties . Long-term studies have shown that prolonged exposure to Quinolin-8-ylmethanesulfonamide can result in sustained inhibition of methionine aminopeptidase activity, affecting cellular function and protein processing.
Dosage Effects in Animal Models
The effects of Quinolin-8-ylmethanesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily exert its inhibitory effects on methionine aminopeptidase . At higher doses, Quinolin-8-ylmethanesulfonamide can induce toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage level is required to achieve significant enzyme inhibition without causing excessive toxicity.
Metabolic Pathways
Quinolin-8-ylmethanesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites . These metabolic pathways may involve hydroxylation, sulfonation, and other modifications that influence the compound’s activity and excretion. The interactions between Quinolin-8-ylmethanesulfonamide and metabolic enzymes can affect metabolic flux and the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, Quinolin-8-ylmethanesulfonamide is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for specific cellular compartments and organelles . Transporters may facilitate the uptake and efflux of Quinolin-8-ylmethanesulfonamide, affecting its intracellular concentration and distribution. Additionally, binding proteins can modulate the compound’s localization and activity within cells.
Subcellular Localization
The subcellular localization of Quinolin-8-ylmethanesulfonamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . This localization can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-ylmethanesulfonamide can be achieved through several methods. One common approach involves the reaction of quinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of quinolin-8-ylmethanesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
Quinolin-8-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-ylmethanesulfonic acid, while reduction may produce quinolin-8-ylmethanesulfonamide derivatives with different functional groups .
類似化合物との比較
Quinolin-8-ylmethanesulfonamide can be compared with other similar compounds, such as:
Quinoline: The parent compound with a simpler structure.
8-Quinolinamine: Known for its broad spectrum of biological activities.
Sulfanilamide: Another sulfonamide derivative with antimicrobial properties
Uniqueness
Quinolin-8-ylmethanesulfonamide is unique due to its combination of a quinoline moiety and a methanesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
quinolin-8-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-15(13,14)7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSUKFVWNHJITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CS(=O)(=O)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094691-01-6 | |
| Record name | quinolin-8-ylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE](/img/structure/B1419881.png)
![5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione](/img/structure/B1419882.png)
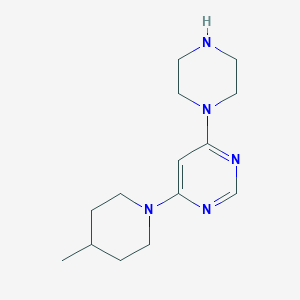
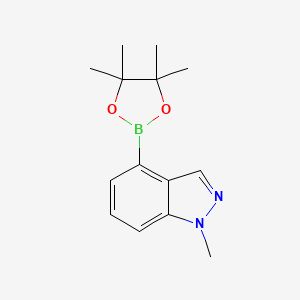
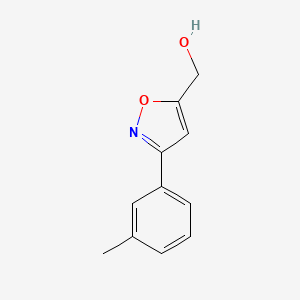
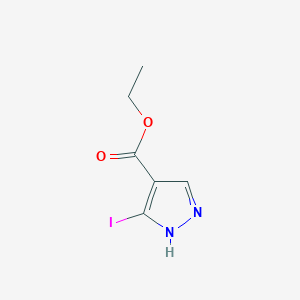
![2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419890.png)
![4-[2-Oxo-2-(2-thienyl)ethoxy]benzoic acid](/img/structure/B1419892.png)
![Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419893.png)
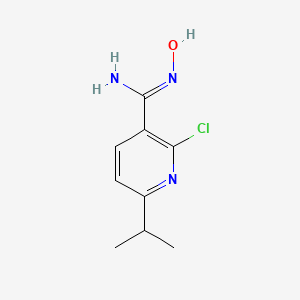
![3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1419895.png)
